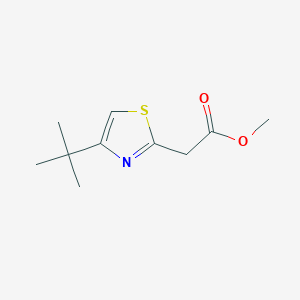

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Description

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is a thiazole derivative characterized by a tert-butyl substituent at the 4-position of the thiazole ring and a methyl ester group at the 2-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely used in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . Its synthesis likely involves alkylation or cyclization reactions starting from precursors like ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, followed by esterification .

Properties

IUPAC Name |

methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)7-6-14-8(11-7)5-9(12)13-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLYHOWGTOXBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-38-4 | |

| Record name | methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

The predominant approach involves synthesizing the thiazole ring through cyclization reactions of suitable thioamide derivatives with halogenated compounds, followed by esterification.

Key Steps

Preparation of Thioamide Intermediates:

Thioamides are synthesized by reacting α-haloketones with thiourea or its derivatives, which introduces the sulfur atom necessary for thiazole formation.Cyclization to Form Thiazole Core:

The thioamide intermediates undergo cyclization with halogenated compounds such as α-haloketones or α-haloesters under basic or acidic conditions, leading to the formation of the 1,3-thiazole ring.Functionalization at the 2-Position:

The 2-position of the thiazole ring is functionalized with appropriate substituents, such as tert-butyl groups, via nucleophilic substitution or cross-coupling reactions.

Representative Data

- Reaction Conditions:

- Use of calcium carbonate or sodium hydride as bases to neutralize acids formed during cyclization.

- Solvent systems include acetonitrile, ethanol, or DMF.

- Microwave irradiation has been employed to accelerate the cyclization process.

Research Findings

- A method employing calcium carbonate to neutralize hydrobromic acid during thiazole synthesis resulted in higher yields but posed racemization issues at chiral centers (as per reference).

Formation of the Acetate Side Chain via Esterification of the Thiazole Core

Method Overview

Once the thiazole ring bearing the desired substituents is synthesized, the next step involves attaching the methyl acetate moiety at the 2-position.

Key Steps

Activation of the 2-Position:

The 2-position of the thiazole ring can be activated via halogenation (e.g., bromination) followed by nucleophilic substitution with methyl acetate derivatives.Esterification:

Methylation of the carboxylic acid or acid chloride intermediates is performed using methyl iodide or dimethyl sulfate under basic conditions to yield the methyl ester.

Research Findings

- Microwave-assisted esterification reactions under controlled temperature conditions (around 170°C) have been reported to improve yields and reduce reaction times.

Alternative Synthetic Routes via Multistep Pathways

Method Overview

Some approaches involve multi-step synthesis starting from commercially available acetophenone derivatives, progressing through thiazole formation, then functionalization.

Key Steps

Preparation of Key Intermediates:

Acetophenone derivatives undergo bromination, followed by reaction with thiourea to form 2-aminothiazoles.Functionalization and Esterification:

The amino group is acylated with methyl chloroacetate or methyl bromoacetate, leading to the esterified thiazole derivatives.Final Purification:

Reactions are typically purified via silica gel chromatography, with yields varying based on reaction conditions.

Research Findings

- This route allows for structural diversification, enabling the synthesis of various analogs for structure-activity relationship studies.

Representative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of Thioamides | α-Haloketones + Thiourea | Calcium carbonate, microwave irradiation | 100°C, solvent: acetonitrile | High yield, rapid | Racemization risk |

| Halogenation + Esterification | Thiazole core + methyl acetate | NBS, DMF, microwave | 150-170°C | Efficient, scalable | Requires multiple steps |

| Multi-step from Acetophenone | Acetophenone derivatives | Bromination, thiourea, acylation | Reflux, silica chromatography | Structural diversity | Longer synthesis time |

Research Findings and Notes

Microwave-Assisted Synthesis:

Microwave irradiation significantly accelerates the cyclization and esterification steps, reducing overall reaction times and improving yields.Racemization Concerns:

Calcium carbonate-mediated methods, while efficient, may lead to racemization at chiral centers, necessitating careful control of reaction conditions or alternative bases.Functionalization Flexibility:

The methods allow for diverse substitutions at the 2-position of the thiazole ring, facilitating the synthesis of various derivatives, including the tert-butyl-substituted thiazole.Purification Techniques: Silica gel chromatography remains the standard purification method, with solvent systems optimized for each reaction pathway.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNOS

- CAS Number : 1221724-38-4

- SMILES Notation : CC(C)(C)C1=CSC(=N1)CC(=O)OC

The compound features a thiazole ring, which is known for its biological activity, making it a potential candidate for drug development and agricultural applications.

Medicinal Chemistry

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate has been studied for its potential as a pharmacological agent. The thiazole moiety is often associated with various biological activities, including antimicrobial and anticancer properties.

Case Study: P-glycoprotein Modulation

A study investigated the synthesis of thiazole derivatives that could act as modulators of P-glycoprotein (P-gp), a key player in drug resistance in cancer therapy. Compounds similar to this compound were shown to enhance the efficacy of chemotherapeutic agents like paclitaxel by reversing drug resistance in vitro and in vivo .

Agricultural Chemistry

Thiazole derivatives have also been explored for their potential use as agrochemicals. The structural features of this compound may provide herbicidal or fungicidal properties.

Research Findings

Research indicates that thiazole compounds can exhibit antifungal activity against various plant pathogens. The incorporation of the tert-butyl group may enhance the lipophilicity of the compound, potentially improving its penetration into plant tissues .

Mechanism of Action

The mechanism of action of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a comparative analysis of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazole Acetate Derivatives

Key Comparative Insights

Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methyl (logP ~2.1) or hydroxymethyl (logP ~1.8) substituents. This property may enhance blood-brain barrier penetration or target hydrophobic enzyme pockets .

Biological Activity :

- Thiazolides with bulky substituents (e.g., tert-butyl) show promise as protease inhibitors, as seen in SARS-CoV-2 Main Protease studies . The tert-butyl group may stabilize ligand-enzyme interactions via van der Waals forces.

- Methyl or fluorophenyl substituents () are associated with antimicrobial and anti-inflammatory activities, suggesting substituent-dependent target specificity .

Synthetic Pathways: The target compound’s synthesis parallels methods for ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives, involving cyclization with thiourea or alkylation of preformed thiazoles . Brominated analogs () require halogenation steps, while hydroxymethyl derivatives () involve oxidation-reduction sequences .

Crystallographic and Stability Data: Crystal structures of related compounds (e.g., Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate) reveal intermolecular hydrogen bonding (N–H⋯O/N) and π-π stacking, which stabilize the solid state. The tert-butyl group may disrupt packing, reducing melting points compared to planar analogs .

Biological Activity

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer therapies. This article explores the compound's biological activity, synthesizing findings from various studies while emphasizing its structural characteristics and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₅NO₂S

- Molecular Weight : 213.30 g/mol

- Structural Features : The compound features a thiazole ring with a tert-butyl substitution and an acetate group, enhancing its lipophilicity and facilitating interactions with biological membranes .

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activities. These compounds have been shown to be effective against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve interaction with microbial enzymes, potentially inhibiting metabolic pathways essential for pathogen survival .

Anticancer Potential

Thiazole derivatives are recognized for their anticancer properties. Studies have demonstrated that compounds similar to this compound can induce cytotoxic effects in cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole ring can significantly influence anticancer efficacy. For instance, the presence of specific substituents on the phenyl ring has been correlated with enhanced activity against various cancer types .

| Compound Name | IC50 (µg/mL) | Notable Activity |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Antitumor activity |

| Compound 10 | 1.98 ± 1.22 | Antitumor activity |

Enzyme Interaction

The thiazole moiety in this compound is believed to modulate enzyme activity by binding to active sites of various enzymes involved in disease pathways. This interaction may inhibit enzyme function, thereby impacting metabolic processes critical for disease progression .

Q & A

Basic: How can reaction conditions be optimized for synthesizing methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate?

Methodological Answer:

The synthesis typically involves cyclocondensation of a thioamide derivative with a bromo-ketone ester. For example, refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (1–2 h) yields thiazole intermediates. Subsequent esterification or transesterification with methanol under acidic/basic conditions can produce the methyl ester. Key parameters include:

- Solvent choice : Absolute ethanol ensures solubility and minimizes side reactions .

- Reaction time : Short reflux durations (1–2 h) prevent decomposition of thermally sensitive intermediates.

- Purification : Ether extraction and anhydrous sodium sulfate filtration improve yield and purity .

Advanced: How can steric hindrance from the tert-butyl group impact synthesis, and how can this be mitigated?

Methodological Answer:

The tert-butyl group introduces steric bulk, potentially slowing nucleophilic attack during cyclization. Strategies to address this include:

- Catalytic enhancement : Use Lewis acids (e.g., ZnCl₂) to activate the carbonyl group, reducing energy barriers .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states and enhance reaction rates .

- Temperature modulation : Gradual heating (e.g., 60–80°C) balances reactivity and stability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the thiazole ring (δ 6.5–7.5 ppm for aromatic protons) and tert-butyl group (δ 1.3–1.5 ppm for nine equivalent protons) .

- IR spectroscopy : Identify ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

- Elemental analysis : Validate purity (deviation <0.4% from theoretical values) .

Advanced: How can X-ray crystallography resolve discrepancies in spectral data for this compound?

Methodological Answer:

If NMR/IR data conflict with computational predictions (e.g., DFT-optimized geometries), single-crystal X-ray diffraction provides definitive structural validation:

- Data collection : Use SHELXC/D/E for high-throughput phasing and SHELXL for refinement .

- Twinning analysis : Employ SHELXPRO to handle twinned crystals common in bulky substituents like tert-butyl .

- Validation : Cross-check bond lengths/angles with DFT calculations to resolve ambiguities .

Basic: How can solubility challenges be addressed for biological assays?

Methodological Answer:

- Salt formation : Convert the ester to a sodium salt (e.g., sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate) to enhance aqueous solubility .

- Co-solvents : Use DMSO:water mixtures (≤10% DMSO) to maintain compound stability .

Advanced: How can molecular docking predict interactions of this compound with biological targets?

Methodological Answer:

- Ligand preparation : Optimize the 3D structure using DFT (B3LYP/6-31G*) to ensure accurate charge distribution .

- Docking software : Use AutoDock Vina with flexible active-site residues to account for tert-butyl-induced conformational changes .

- Validation : Compare docking poses with experimental data (e.g., crystallographic binding modes of analogous thiazoles) .

Basic: What methods ensure purity during synthesis?

Methodological Answer:

- Chromatography : Column chromatography (silica gel, hexane:ethyl acetate gradient) removes unreacted starting materials .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >95% purity .

Advanced: How do DFT studies elucidate electronic properties relevant to reactivity?

Methodological Answer:

- Frontier orbitals : Calculate HOMO/LUMO energies (e.g., using B3LYP/6-311++G**) to predict nucleophilic/electrophilic sites. The thiazole ring’s electron-deficient nature may guide functionalization .

- Charge distribution : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the tert-butyl group .

- Thermodynamics : Compute Gibbs free energy (ΔG) of reaction pathways to optimize synthetic routes .

Basic: How should stability studies be designed for this compound?

Methodological Answer:

- Accelerated degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks .

- Analytical monitoring : Track degradation via HPLC and LC-MS to identify hydrolyzed (e.g., free acetic acid) or oxidized byproducts .

Advanced: How can conflicting data between computational and experimental results be resolved?

Methodological Answer:

- Basis set validation : Compare DFT results using higher basis sets (e.g., cc-pVTZ) to reduce systematic errors .

- Solvent effects : Incorporate implicit solvent models (e.g., PCM) to better match experimental conditions .

- Crystallographic refinement : Re-analyze X-ray data with SHELXL’s TWIN/BASF commands to correct for twinning or disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.